Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate
Description
Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate is a structurally complex organic compound featuring a benzoate ester core linked to a 2-phenyl-4-quinoline moiety via a carbonylamino (-CONH-) group. This hybrid structure combines aromatic systems (benzene and quinoline rings) with functional groups that enable interactions with biological targets, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
methyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-29-24(28)17-11-13-18(14-12-17)25-23(27)20-15-22(16-7-3-2-4-8-16)26-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLPCYRPADJLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate typically involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with methyl 4-aminobenzoate under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it can inhibit specific enzymes involved in inflammation and pain pathways, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Fluorination and Electronic Effects
Fluorinated analogs like Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate demonstrate increased electron-withdrawing effects, altering charge distribution and enhancing binding to hydrophobic enzyme pockets . This contrasts with non-fluorinated derivatives, which may prioritize π-π stacking interactions.
Biological Activity
Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate, a compound with the molecular formula C24H18N2O3 and a molecular weight of 382.4 g/mol, has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Structure and Properties
The compound features a quinoline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
1. Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's mechanism involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis by altering the tumor microenvironment and promoting apoptosis in cancer cells.
Study Findings:
- A study indicated that derivatives of benzoates with similar structures exhibited high binding affinities to CAIX, with some compounds showing dissociation constants as low as 0.12 nM, suggesting significant potential for anticancer applications .
2. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Study:
A recent investigation into similar compounds showed that modifications in their structure could enhance their anti-inflammatory effects, pointing towards a promising avenue for therapeutic development .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymes: The compound's structural components allow it to act as an inhibitor for enzymes like CAIX, which play significant roles in tumor progression.
- Modulation of Cellular Pathways: It may influence pathways associated with cell proliferation and apoptosis, providing a dual action against cancerous cells.
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
